molecular formula C17H20N2O2 B1630333 Azepino[4,5-b]indole-5-carboxylic acid, 1,2,3,6-tetrahydro-1,1-dimethyl-, ethyl ester CAS No. 629662-20-0

Azepino[4,5-b]indole-5-carboxylic acid, 1,2,3,6-tetrahydro-1,1-dimethyl-, ethyl ester

Cat. No.: B1630333
CAS No.: 629662-20-0
M. Wt: 284.35 g/mol
InChI Key: QGICDOSNYPJQFR-UHFFFAOYSA-N
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Description

Azepino[4,5-b]indole-5-carboxylic acid, 1,2,3,6-tetrahydro-1,1-dimethyl-, ethyl ester is a complex organic compound belonging to the indole family. Indoles are heterocyclic compounds with a structure similar to tryptophan, an essential amino acid. This particular compound has a tetrahydro structure and is an ester derivative, which means it has an ethyl ester group attached to the carboxylic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the indole core. One common method is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones or aldehydes under acidic conditions. Subsequent steps may include reduction reactions to achieve the tetrahydro structure and esterification to introduce the ethyl ester group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using reactors designed to handle the necessary reagents and conditions. The process would be optimized for yield, purity, and cost-effectiveness, with rigorous quality control measures in place to ensure consistency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The indole ring can be oxidized to form different derivatives.

  • Reduction: The tetrahydro structure can be further reduced or modified.

  • Substitution: Various substituents can be introduced at different positions on the indole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst are often used.

  • Substitution: Reagents such as halogens (Cl₂, Br₂) and strong bases (NaOH, KOH) are used for substitution reactions.

Major Products Formed:

  • Oxidation: Oxidized indole derivatives, which may have different biological activities.

  • Reduction: Further reduced indole derivatives with potential changes in chemical properties.

  • Substitution: Substituted indole derivatives with varied functional groups.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of this compound depends on its specific biological target. Generally, indole derivatives interact with various receptors and enzymes in the body, leading to biological effects. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

  • Indole-3-carboxylic acid: A simpler indole derivative without the tetrahydro and ester modifications.

  • Tryptophan: An essential amino acid with a similar indole structure.

  • Serotonin: A neurotransmitter derived from tryptophan, also containing an indole ring.

Uniqueness: Azepino[4,5-b]indole-5-carboxylic acid, 1,2,3,6-tetrahydro-1,1-dimethyl-, ethyl ester is unique due to its tetrahydro structure and the presence of the ethyl ester group, which can influence its chemical properties and biological activities compared to simpler indole derivatives.

Properties

IUPAC Name

ethyl 1,1-dimethyl-3,6-dihydro-2H-azepino[4,5-b]indole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-4-21-16(20)12-9-18-10-17(2,3)14-11-7-5-6-8-13(11)19-15(12)14/h5-9,18-19H,4,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGICDOSNYPJQFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNCC(C2=C1NC3=CC=CC=C32)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90648773
Record name Ethyl 1,1-dimethyl-1,2,3,6-tetrahydroazepino[4,5-b]indole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90648773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

629662-20-0
Record name Ethyl 1,1-dimethyl-1,2,3,6-tetrahydroazepino[4,5-b]indole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90648773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azepino[4,5-b]indole-5-carboxylic acid, 1,2,3,6-tetrahydro-1,1-dimethyl-, ethyl ester
Reactant of Route 2
Reactant of Route 2
Azepino[4,5-b]indole-5-carboxylic acid, 1,2,3,6-tetrahydro-1,1-dimethyl-, ethyl ester
Reactant of Route 3
Azepino[4,5-b]indole-5-carboxylic acid, 1,2,3,6-tetrahydro-1,1-dimethyl-, ethyl ester
Reactant of Route 4
Azepino[4,5-b]indole-5-carboxylic acid, 1,2,3,6-tetrahydro-1,1-dimethyl-, ethyl ester
Reactant of Route 5
Reactant of Route 5
Azepino[4,5-b]indole-5-carboxylic acid, 1,2,3,6-tetrahydro-1,1-dimethyl-, ethyl ester
Reactant of Route 6
Azepino[4,5-b]indole-5-carboxylic acid, 1,2,3,6-tetrahydro-1,1-dimethyl-, ethyl ester

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